molecular formula C18H11FN2OS2 B11687875 (5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B11687875
M. Wt: 354.4 g/mol
InChI Key: IUEKBHWCIKTBQU-PKNBQFBNSA-N
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Description

(5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one is a complex organic compound that belongs to the class of thiazolidinones This compound is characterized by the presence of a thiazolidinone ring, an indole moiety, and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 4-fluorobenzaldehyde, indole-3-carboxaldehyde, and thiosemicarbazide under acidic or basic conditions. The reaction is often carried out in the presence of a catalyst such as acetic acid or p-toluenesulfonic acid to facilitate the formation of the thiazolidinone ring.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazolidinone ring to a thiazolidine ring.

    Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the compound can yield sulfoxides or sulfones, while reduction can produce thiazolidine derivatives.

Scientific Research Applications

(5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules.

    Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is being investigated for its potential therapeutic applications, particularly in the treatment of cancer and infectious diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cancer cell proliferation, thereby exerting its anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • (5Z)-3-(4-chlorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-bromophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one
  • (5Z)-3-(4-methylphenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one

Uniqueness

The uniqueness of (5Z)-3-(4-fluorophenyl)-5-(1H-indol-3-ylmethylidene)-2-thioxo-1,3-thiazolidin-4-one lies in the presence of the fluorophenyl group, which can enhance its biological activity and selectivity compared to other similar compounds. The fluorine atom can influence the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for drug development and other scientific research applications.

Properties

Molecular Formula

C18H11FN2OS2

Molecular Weight

354.4 g/mol

IUPAC Name

3-(4-fluorophenyl)-4-hydroxy-5-[(Z)-indol-3-ylidenemethyl]-1,3-thiazole-2-thione

InChI

InChI=1S/C18H11FN2OS2/c19-12-5-7-13(8-6-12)21-17(22)16(24-18(21)23)9-11-10-20-15-4-2-1-3-14(11)15/h1-10,22H/b11-9+

InChI Key

IUEKBHWCIKTBQU-PKNBQFBNSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C/C3=C(N(C(=S)S3)C4=CC=C(C=C4)F)O)/C=N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=C(N(C(=S)S3)C4=CC=C(C=C4)F)O)C=N2

Origin of Product

United States

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